N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide

Description

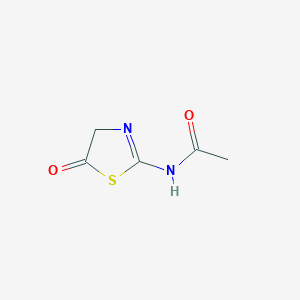

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with a ketone group at position 5 and an acetamide moiety at position 2.

Properties

IUPAC Name |

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQUZRYFGRPNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NCC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like ethanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Thiazole vs. Thiazolidinone: N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide contains an unsaturated thiazole ring, whereas compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide () feature a saturated thiazolidinone core. The thiazolidinone’s 4-oxo and 2-thioxo groups enhance electrophilicity, impacting reactivity and interactions with biological targets. For example, thioxothiazolidinyl-acetamides in exhibit urease inhibition, attributed to the thioxo group’s nucleophilic susceptibility .

Substituent Effects on Physical and Chemical Properties

- Arylidene Derivatives: Compounds such as 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide () demonstrate how arylidene substituents (e.g., 4-chlorophenyl, indole) influence melting points (147–207°C) and solubility. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase melting points due to enhanced intermolecular forces .

- In contrast, simpler phenyl derivatives (e.g., N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in ) prioritize steric and electronic effects for kinase activation .

Data Tables

Table 1. Physical Properties of Selected Acetamide Derivatives

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) enhance thermal stability and bioactivity by increasing electrophilicity.

- Heteroaromatic Extensions: Coumarin () or triazinoquinazolinyl () moieties improve DNA/protein binding via π-π stacking.

- Thioxo vs. Oxo Groups : Thioxo derivatives () show higher enzymatic inhibition (e.g., urease), whereas 5-oxo analogs may prioritize stability over reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.